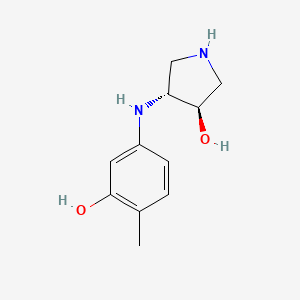
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a hydroxy group and an amino group attached to a hydroxy-methylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methylbenzaldehyde and ®-pyrrolidine-3-ol.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methylbenzaldehyde reacts with the amino group of ®-pyrrolidine-3-ol to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to achieve the reduction step efficiently.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to modify the functional groups, using agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully reduced amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of (3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R)-4-((3-Hydroxyphenyl)amino)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.
(3R,4R)-4-((4-Methylphenyl)amino)pyrrolidin-3-ol: Lacks the hydroxy group on the phenyl ring.
Uniqueness
Structural Features: The presence of both hydroxy and methyl groups on the phenyl ring provides unique steric and electronic properties.
Reactivity: The combination of functional groups allows for diverse chemical transformations and interactions.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
(3R,4R)-4-(3-hydroxy-4-methylanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-7-2-3-8(4-10(7)14)13-9-5-12-6-11(9)15/h2-4,9,11-15H,5-6H2,1H3/t9-,11-/m1/s1 |
Clé InChI |
SIVANCDAAFLKRO-MWLCHTKSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N[C@@H]2CNC[C@H]2O)O |
SMILES canonique |
CC1=C(C=C(C=C1)NC2CNCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




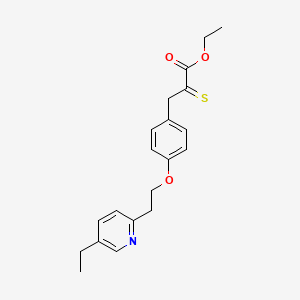
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13361493.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361500.png)
![N-(6-chloropyridin-3-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13361517.png)

![Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361537.png)
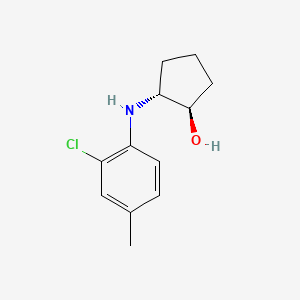
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
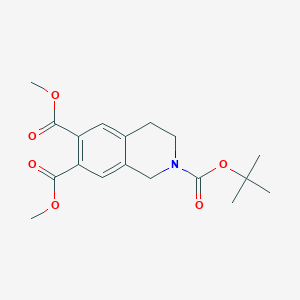

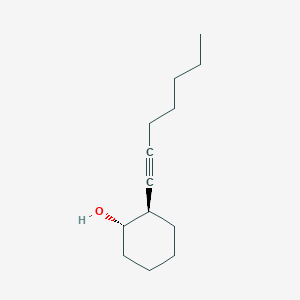
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
